molecular formula C28H34O6 B1217339 Nicandrenone CAS No. 40071-64-5

Nicandrenone

Cat. No.: B1217339
CAS No.: 40071-64-5
M. Wt: 466.6 g/mol
InChI Key: PWHVEHULNLETOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicandrenone is a bioactive phytochemical emerging as a promising dual-target candidate in drug discovery research. Recent structure-guided virtual screening studies have identified it as a potent inhibitor with high binding affinity for two key proteases: Cathepsin B (CathB) and Kallikrein-Related Peptidase 2 (KLK2) . This unique profile makes it a valuable compound for investigating complex disease pathways. In cancer research, this compound has shown potential for targeting prostate cancer via KLK2 inhibition and impeding tumor invasiveness and metastasis through Cathepsin B blockade . Beyond oncology, its inhibition of Cathepsin B is relevant for studying neurodegenerative conditions, as CathB is implicated in the exacerbation of pathologies in Alzheimer's disease (AD) and traumatic brain injury (TBI) models . Computational analyses, including molecular dynamics simulations, suggest that this compound binds stably to the active sites of these proteases and exhibits favorable predicted pharmacokinetic and ADMET profiles, supporting its potential as a lead compound . This product is labeled "For Research Use Only" (RUO) . It is specifically designed for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for ensuring all RUO products are used appropriately in accordance with their institutional guidelines and applicable regulations .

Properties

CAS No.

40071-64-5

Molecular Formula

C28H34O6

Molecular Weight

466.6 g/mol

IUPAC Name

5-hydroxy-16-[1-(2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-10-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-7,14(19),15,17-tetraen-9-one

InChI

InChI=1S/C28H34O6/c1-14(19-13-25(2)27(4,34-25)24(30)32-19)15-7-9-17-16(12-15)8-10-18-21(17)22-23(33-22)28(31)11-5-6-20(29)26(18,28)3/h5-7,9,12,14,18-19,21-24,30-31H,8,10-11,13H2,1-4H3

InChI Key

PWHVEHULNLETOV-UHFFFAOYSA-N

SMILES

CC(C1CC2(C(O2)(C(O1)O)C)C)C3=CC4=C(C=C3)C5C(CC4)C6(C(=O)C=CCC6(C7C5O7)O)C

Canonical SMILES

CC(C1CC2(C(O2)(C(O1)O)C)C)C3=CC4=C(C=C3)C5C(CC4)C6(C(=O)C=CCC6(C7C5O7)O)C

Other CAS No.

40071-64-5

Synonyms

nicandrenone

Origin of Product

United States

Isolation and Phytochemical Origin of Nicandrenone

Botanical Source Identification: Nicandra physalodes (Shoofly Plant) as a Primary Origin

Nicandrenone is primarily isolated from Nicandra physalodes, a species of flowering plant belonging to the Solanaceae (nightshade) family. wikipedia.orgnih.gov Commonly known as the "shoofly plant" or "apple-of-Peru," this annual herb is the principal natural source of a group of withanolides specifically named nicandrenones. wikipedia.org

Scientific investigations have consistently identified Nicandra physalodes as the botanical origin for the isolation of this compound and a variety of other structurally related withanolides. nih.govresearchgate.netresearchgate.netresearchgate.net The compound has been extracted from various parts of the plant, including the aerial parts, leaves, and calyces, underscoring its significance as the characteristic producer of this particular subgroup of withanolides. nih.govresearchgate.netresearchgate.net The discovery of this compound from this plant was a significant finding, as it was identified as a new compound with insecticidal properties. medwinpublishers.com

Methodologies for Extraction and Purification from Plant Matrices

The isolation of this compound and other withanolides from the plant matrix of Nicandra physalodes involves a multi-step process that begins with extraction using organic solvents, followed by various chromatographic techniques for purification.

Extraction: The initial step typically involves the extraction of dried and powdered plant material with a suitable solvent. While specific protocols may vary, the use of polar to semi-polar organic solvents is common for the extraction of withanolides. For instance, studies have reported the use of an acetone (B3395972) extract of the leaves of Nicandra physalodes to obtain a crude mixture containing this compound and other withanolides. researchgate.net Generally, techniques like liquid-liquid extraction are employed to partition the compounds of interest based on their solubility in different immiscible liquids. ncsu.edu

Purification: Following extraction, the crude extract, which is a complex mixture of various phytochemicals, undergoes purification to isolate this compound. Chromatographic techniques are indispensable in this phase. A common approach involves:

Column Chromatography: This is a fundamental purification technique where the crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. researchgate.net Different compounds in the extract move through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase (the solvent system), leading to their separation. researchgate.net For the isolation of withanolides, a gradient elution is often employed, where the polarity of the mobile phase is gradually changed. For example, a solvent system of hexane/ethyl acetate (B1210297) (EtOAc) with increasing proportions of EtOAc, followed by the addition of methanol (B129727) (MeOH), has been used to fractionate the extract. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a quick and effective method used to monitor the separation process during column chromatography and to identify fractions containing the desired compounds. nih.govsdstate.edu It operates on the same principle of differential adsorption as column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure this compound, HPLC is often utilized. This technique offers higher resolution and efficiency compared to standard column chromatography. researchgate.net

The successful isolation and structural elucidation of this compound are confirmed using modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). nih.govnih.gov

Distribution of this compound and Related Withanolides Across Solanaceae Genera

Withanolides are considered characteristic secondary metabolites of the Solanaceae family, with their distribution being particularly prominent within the subfamily Solanoideae. ncsu.edusdstate.edu While this compound itself is most famously associated with Nicandra physalodes, the broader class of withanolides is found across a wide range of genera within this family.

The presence of withanolides has been documented in numerous Solanaceae genera, including:

Withania

Physalis

Solanum

Datura

Jaborosa

Lycium

Acnistus

Dunalia

Tubocapsicum medwinpublishers.com

The structural diversity of withanolides is vast, with over 600 different compounds identified. researchgate.net While some withanolides are widespread within the family, others appear to be specific to certain genera, making them valuable as chemotaxonomic markers. researchgate.netnih.gov For example, the genus Withania is known for producing a large number of withanolides, with withaferin A being a well-known example. researchgate.net Similarly, the genus Physalis is also a rich source of a diverse array of withanolides. wikipedia.orgnih.gov

Although withanolides are predominantly found in the Solanaceae, their occurrence is not strictly limited to this family, with reports of their isolation from a small number of species in other plant families. sdstate.edu However, the concentration and structural variety of withanolides are highest within the Solanaceae. The presence of this compound in Nicandra highlights the chemical diversity even within a single genus of this large plant family.

Comparative Analysis of this compound Content in Different Plant Organs or Varieties

Research indicates that the distribution and concentration of this compound and related withanolides can vary among the different organs of the Nicandra physalodes plant. While comprehensive quantitative data comparing the percentage content of this compound across all plant parts is limited, isolation studies provide qualitative insights into its distribution.

Aerial Parts: The general term "aerial parts" has been frequently cited as the source material for the isolation of numerous withanolides, including this compound. nih.gov This suggests a broad distribution of these compounds in the parts of the plant that are above ground.

Leaves: The leaves of Nicandra physalodes have been specifically identified as a significant source for the extraction of this compound and other withanolides. researchgate.netnih.gov One study detailed the isolation of five new withanolides alongside six known ones, including this compound, from a leaf acetone extract. researchgate.net

Calyces: The calyces, the protective outer whorl of a flower, have also been found to contain a variety of withanolides. A chemical investigation of the calyces of Nicandra physalodes led to the isolation of three new withanolides along with five known ones. nih.gov

Roots: While much of the focus has been on the aerial parts, the roots of Nicandra physalodes have also been analyzed. They have been found to contain alkaloids such as tropinone (B130398) and hygrine. wikipedia.org Although the presence of this compound in the roots is not as prominently reported as in the aerial parts, the presence of other bioactive compounds highlights the chemical diversity within different organs of the plant.

This differential distribution of secondary metabolites is a common phenomenon in plants and can be influenced by various factors, including the developmental stage of the plant and environmental conditions. The available data suggests that for the isolation of this compound, the leaves and other aerial parts of Nicandra physalodes are the primary materials of choice for researchers.

Advanced Structural Elucidation and Stereochemical Analysis

Evolution of Spectroscopic and Diffraction Techniques in Nicandrenone Structure Determination

The initial structural determination of natural products like this compound typically begins with a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly one-dimensional (1D) and two-dimensional (2D) experiments (such as COSY, HSQC, HMBC, and NOESY), provides crucial information about the connectivity of atoms, the presence of functional groups, and the relative stereochemistry of adjacent protons and carbons griffith.edu.aunih.govnd.eduresearchgate.netchemrxiv.org. Mass spectrometry (MS) is vital for determining the molecular weight and fragmentation patterns, aiding in the proposal of a molecular formula and structural fragments.

However, for definitive structural confirmation and to resolve ambiguities in stereochemistry, X-ray crystallography has historically been indispensable mdpi.comwikipedia.orgazolifesciences.comslideshare.netnih.govresearchgate.net. This technique allows for the direct visualization of the molecule in a crystalline state, providing precise atomic coordinates, bond lengths, and bond angles. The evolution of X-ray diffraction techniques, including the development of more sensitive detectors and advanced data processing algorithms, has enabled the analysis of increasingly complex molecules and smaller crystal samples surfacesciencewestern.comwikipedia.orgazolifesciences.com. For this compound, X-ray diffraction studies have been instrumental in confirming its proposed tetracyclic framework and assigning specific stereochemical configurations arizona.edu.

The integration of these techniques, often in conjunction with chemical degradation or derivatization studies, has been key to the comprehensive structural elucidation of this compound. Modern approaches also increasingly incorporate computational predictions to corroborate experimental findings and resolve challenging stereochemical assignments.

Detailed Analysis of the Unique Tetracyclic Framework and Ring D Aromaticity

While many diterpenoids feature saturated or unsaturated carbocyclic rings, the specific nature of Ring D in this compound, and indeed in some related natural products, can sometimes exhibit characteristics that warrant further investigation into its electronic properties, including potential aromaticity or pseudo-aromaticity nih.govnih.govchem8.org. Assessing aromaticity in such systems often involves a combination of spectroscopic evidence (e.g., chemical shifts of protons or carbons within the ring) and advanced theoretical calculations. Techniques like the Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (AICD) analysis, derived from Quantum Mechanical (QM) calculations, are employed to probe the delocalization of π-electrons and confirm aromatic character nih.govnih.gov. Such analyses are critical for understanding the electronic stability and reactivity of the molecule.

Stereochemical Assignments and Conformational Studies

The precise three-dimensional arrangement of atoms in this compound, particularly its stereocenters, is critical for its biological activity and chemical properties. Stereochemical assignments are typically achieved through a combination of experimental methods:

NMR Spectroscopy: 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for determining the spatial proximity of protons, thereby revealing relative stereochemistry. Differences in chemical shifts between diastereomers can also provide stereochemical information.

Chemical Methods: Derivatization reactions followed by analysis, or comparison with structurally related compounds with known stereochemistry, can aid in assignment.

X-ray Crystallography: As mentioned, this technique provides definitive proof of stereochemistry in the solid state.

Chiral Chromatography and Spectroscopic Methods: Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), often coupled with computational predictions, are powerful tools for determining absolute configuration, especially when single crystals for X-ray analysis are unavailable or when studying enantiomers nih.govjasco-global.comjasco-global.com.

Conformational studies aim to understand the preferred three-dimensional shapes that this compound adopts in solution. This is often investigated using NMR-derived Nuclear Overhauser Effects (NOEs) to define spatial relationships between atoms, and through computational methods like Molecular Dynamics (MD) simulations or conformational searches washington.edumdpi.com. Understanding these conformations is vital for interpreting spectroscopic data and for predicting how the molecule might interact with biological targets.

Advanced Computational Structural Analysis of this compound

Computational chemistry plays an increasingly vital role in modern structural elucidation, offering insights that complement experimental data.

Quantum Mechanical (QM) Calculations for Geometric and Electronic Properties

Quantum Mechanical (QM) methods, such as Density Functional Theory (DFT), are extensively used to optimize the molecular geometry of this compound, yielding precise bond lengths, bond angles, and dihedral angles. These calculations also provide detailed information about the electronic structure, including charge distribution, molecular orbitals, and electrostatic potentials nih.govnih.govmdpi.com. Such electronic properties are fundamental to understanding the molecule's reactivity, spectroscopic signatures, and potential for intermolecular interactions. QM calculations can also predict various spectroscopic properties, such as NMR chemical shifts and coupling constants, which can be directly compared to experimental data for validation mdpi.com.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound and to explore its conformational landscape. By simulating the movement of atoms over time, MD can reveal the most stable low-energy conformations and the transitions between them. This is achieved by integrating Newton's equations of motion, often using molecular mechanics force fields or QM-based forces. The output of MD simulations provides insights into the flexibility of the molecule and the relative populations of different conformers in solution, which is crucial for accurate stereochemical assignments and for understanding structure-activity relationships arizona.eduslideshare.netemory.edujasco-global.comarxiv.orgmdpi.com.

Theoretical Spectroscopic Predictions (e.g., ECD, VCD) for Absolute Configuration

For molecules with multiple stereocenters, such as this compound, determining the absolute configuration is often challenging. Theoretical spectroscopic methods, particularly ECD and VCD, offer powerful solutions. These techniques involve calculating the theoretical ECD and VCD spectra of all possible stereoisomers of this compound using QM methods (e.g., DFT with time-dependent DFT, TD-DFT) nih.govjasco-global.comnih.govjasco-global.com. The calculated spectra are then compared to experimentally measured ECD/VCD spectra. The stereoisomer whose theoretical spectrum best matches the experimental one is assigned as the correct absolute configuration. This comparative approach is highly effective for resolving stereochemical ambiguities that may persist even after other analytical methods have been applied.

Compound List:

this compound

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Incorporation Studies in Nicandra physalodes

Currently, there is a scarcity of published precursor incorporation studies conducted specifically on Nicandra physalodes to elucidate the biosynthetic pathway of Nicandrenone. Such studies would typically involve feeding isotopically labeled precursors to the plant and tracking their incorporation into the final molecule. This technique is crucial for definitively identifying the intermediates and the sequence of reactions in the biosynthetic pathway.

Based on the established pathways of other withanolides, it is hypothesized that labeled precursors such as mevalonic acid, squalene, and cycloartenol (B190886) would be incorporated into this compound. Furthermore, intermediates of the phytosterol pathway, particularly 24-methylenecholesterol (B1664013), are expected to be key precursors. Future research employing these methods is necessary to experimentally validate the specific precursors and intermediates involved in this compound biosynthesis in Nicandra physalodes.

Elucidation of Sterol Biosynthesis Branching Leading to this compound

The biosynthesis of withanolides, including this compound, represents a significant branch from the primary sterol biosynthesis pathway in plants. This divergence is a critical control point that channels metabolic flux towards the production of these specialized secondary metabolites.

The biosynthesis of withanolides is understood to diverge from the main phytosterol pathway at the level of 24-methylenecholesterol. nih.gov This C28 sterol serves as a crucial precursor, marking the entry point into the withanolide biosynthetic cascade. nih.gov The subsequent step involves the isomerization of 24-methylenecholesterol to 24-methyldesmosterol, a reaction that is pivotal for the formation of the withanolide skeleton. uni-hannover.de

The structural features of this compound strongly suggest its origin from a C28 ergostane-type skeleton, which is consistent with the intermediacy of 24-methylenecholesterol and 24-methyldesmosterol. The side chain of these precursors undergoes a series of oxidative modifications and cyclizations to form the characteristic δ-lactone ring of withanolides.

A key enzymatic step that directs the metabolic flow from general sterol synthesis to withanolide production is catalyzed by sterol Δ24-isomerase (24ISO). This enzyme has been identified and characterized in several withanolide-producing members of the Solanaceae family. 24ISO is responsible for the conversion of 24-methylenecholesterol to 24-methyldesmosterol. uni-hannover.de The presence of a homologous gene in the genus Nicandra suggests a conserved mechanism for the biosynthesis of withanolides like this compound.

Following the formation of 24-methyldesmosterol, a series of downstream modifications, including hydroxylations, epoxidations, and lactonization, are carried out by a suite of enzymes, predominantly from the cytochrome P450 (CYP450) and short-chain dehydrogenase/reductase (SDR) families. While the specific enzymes involved in the later steps of this compound biosynthesis have not been fully characterized, it is anticipated that they share similarities with those identified in the biosynthesis of other well-studied withanolides.

EnzymeFunctionPrecursorProduct
Sterol Δ24-isomerase (24ISO)Isomerization24-Methylenecholesterol24-Methyldesmosterol
Cytochrome P450s (putative)Hydroxylation, Epoxidation24-Methyldesmosterol derivativesOxidized intermediates
Short-chain Dehydrogenases/Reductases (putative)Oxidation/ReductionOxidized intermediatesPrecursors for lactonization

Regulation of Biosynthesis at the Genetic and Transcriptomic Levels

The biosynthesis of withanolides is a tightly regulated process, controlled at both the genetic and transcriptomic levels. While specific regulatory mechanisms for this compound biosynthesis in Nicandra physalodes have yet to be elucidated, studies on other withanolide-producing plants, such as Withania somnifera, provide a valuable framework.

Transcriptome analyses of W. somnifera have revealed that the expression of genes encoding key biosynthetic enzymes is often tissue-specific and can be induced by various developmental and environmental cues. nih.govnih.govplos.org For instance, the expression of genes for enzymes in the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which supply the precursors for isoprenoid biosynthesis, is coordinated with the expression of downstream genes in the withanolide pathway. nih.gov

Transcription factors (TFs) play a crucial role in orchestrating the expression of these biosynthetic genes. Several families of TFs, including bHLH, MYB, and WRKY, have been implicated in the regulation of withanolide biosynthesis in response to stimuli such as jasmonate signaling. frontiersin.org It is plausible that similar regulatory networks are operative in Nicandra physalodes to control the production of this compound. Future transcriptomic studies on N. physalodes are needed to identify the specific genes and regulatory elements involved.

Regulatory FactorPutative Role in Withanolide Biosynthesis
Transcription Factors (e.g., bHLH, MYB, WRKY)Coordinate the expression of biosynthetic genes.
Jasmonate SignalingInduction of biosynthetic gene expression in response to stress.
Developmental CuesTissue-specific and developmental stage-specific production.

Comparative Biosynthetic Studies with Other Withanolides and Phytosterols (B1254722)

The biosynthetic pathway leading to this compound shares its initial steps with the general phytosterol biosynthesis that occurs in all plants. Both pathways utilize precursors from the isoprenoid pathway to synthesize squalene, which is then cyclized to cycloartenol. From cycloartenol, a series of enzymatic reactions lead to the formation of various phytosterols that are essential components of plant cell membranes.

The divergence towards withanolide biosynthesis, as mentioned, occurs at 24-methylenecholesterol. While the phytosterol pathway proceeds to produce common sterols like campesterol (B1663852) and sitosterol (B1666911) through the action of enzymes such as sterol C-24 reductase, the withanolide pathway utilizes sterol Δ24-isomerase to produce 24-methyldesmosterol.

The subsequent modifications of the sterol skeleton and side chain are what generate the vast structural diversity observed among withanolides. For example, the formation of the characteristic epoxy group in the A-ring of many withanolides, and the specific pattern of hydroxylation and lactonization, are determined by a series of specific enzymes that are unique to withanolide-producing plants. Comparative studies of the genomes and transcriptomes of different Solanaceae species are beginning to unravel the evolutionary origins and diversification of these biosynthetic pathways. tu-braunschweig.debiorxiv.org

Compound ClassKey PrecursorKey Enzyme at Branch PointCommon End Products
Phytosterols24-MethylenecholesterolSterol C-24 reductaseCampesterol, Sitosterol, Stigmasterol
Withanolides24-MethylenecholesterolSterol Δ24-isomerase (24ISO)Withaferin A, Withanolide A, this compound

Chemical Synthesis Methodologies and Strategies for Nicandrenone and Analogs

Retrosynthetic Approaches to the Nicandrenone Core Structure

Retrosynthetic analysis is crucial for devising a plan to construct complex molecules like this compound. Key disconnections aim to break down the tetracyclic system into simpler, readily available starting materials. While specific retrosynthetic pathways are detailed within the context of total syntheses, the general approach involves identifying strategic bonds to cleave that lead to manageable synthons. The construction of the 6,6,6,6-tetracyclic steroid ring system, particularly the formation of multiple fused six-membered rings, is a central challenge addressed by various retrosynthetic strategies thieme-connect.comresearchgate.netresearchgate.net.

Enantioselective and Diastereoselective Total Syntheses of this compound and Its Analogs

Achieving stereocontrol throughout the synthesis is paramount, given the multiple chiral centers within the this compound structure. Pioneering efforts have focused on developing enantioselective and diastereoselective total syntheses.

The first total syntheses of nicandrenones, specifically NIC-1 lactone, NIC-1, and NIC-10, were reported by Stoltz and Corey in 2000 caltech.educaltech.eduacademictree.orgcapes.gov.bracs.org. This groundbreaking work established the first enantioselective and diastereoselective synthetic route to these compounds. A key innovation in their approach was the highly unusual exo-selective Diels-Alder reaction used to construct the core tetracyclic nucleus caltech.eduthieme-connect.comacs.org. This reaction efficiently generated all four rings in a stereocontrolled manner. Other methodological advancements included the strategic placement of functionality in the A and B rings and the development of new conditions for challenging coupling reactions caltech.edu. The synthesis of NIC-1 was validated by comparison with authentic samples, confirming its identity and stereochemistry caltech.edu.

The Diels-Alder reaction, a powerful [4+2] cycloaddition, has been instrumental in constructing the fused ring systems characteristic of steroids and related natural products, including nicandrenones thieme-connect.comanu.edu.auacs.orgsci-hub.runih.gov. The early synthesis of this compound by Stoltz and Corey prominently featured an exo-selective Diels-Alder reaction between a diene and a chiral α,β-enone, which was crucial for establishing the stereochemistry of the tetracyclic core caltech.eduthieme-connect.comacs.org. This reaction strategy is recognized for its ability to form multiple rings and stereocenters in a single step, making it highly efficient for complex molecule synthesis thieme-connect.comsci-hub.runih.gov. The application of Diels-Alder reactions in steroid synthesis is diverse, with various strategies for forming different rings of the steroid skeleton thieme-connect.comanu.edu.au.

Catalytic asymmetric synthesis plays a vital role in controlling stereochemistry during the construction of chiral molecules like this compound and its derivatives nih.gov. The development of chiral catalysts, such as oxazaborolidines, has enabled enantioselective transformations. For instance, the CBS reduction, employing chiral oxazaborolidine catalysts, was utilized in the synthesis of this compound precursors to achieve high enantiomeric excess (ee) in the formation of propargylic alcohols caltech.eduacs.org. The application of chiral Lewis acids in Diels-Alder reactions has also been explored for enantioselective synthesis of steroid skeletons nih.govresearchgate.net.

Convergent Synthesis Strategies

Convergent synthesis, where complex fragments are synthesized separately and then coupled in a late stage, is often preferred over linear synthesis for efficiency researchgate.netresearchgate.netacs.orgthieme-connect.com. This approach minimizes the impact of low yields in individual steps and allows for the parallel preparation of key building blocks. While direct mentions of convergent strategies specifically for this compound are less detailed in the provided snippets, the general principle of combining complex fragments is a recognized strategy in natural product synthesis, applicable to targets like this compound researchgate.netresearchgate.netacs.org.

Biomimetic Synthesis Approaches

Biomimetic synthesis aims to replicate natural biosynthetic pathways in the laboratory, leveraging nature's elegant strategies to construct complex molecules researchgate.netnih.govengineering.org.cnresearchgate.net. While direct biomimetic syntheses of this compound are not explicitly detailed in the provided search results, the broader field of biomimetic synthesis of natural products often employs reactions like Diels-Alder cycloadditions and electrocyclizations, which are relevant to steroid biosynthesis and the construction of complex cyclic systems researchgate.netnih.govengineering.org.cn. The synthesis of a model for this compound has been achieved using a process applied to enantioselective synthesis researchgate.net.

Biological Activities and Molecular Mechanisms of Action Non Clinical

Cellular and Molecular Activity in Mammalian Systems (Excluding Clinical Human Data)

Modulation of Protein-Protein Interactions (PPIs)

In Silico Molecular Docking and Virtual Screening Studies

In silico approaches, including molecular docking and virtual screening, are instrumental in identifying potential drug candidates by predicting their binding affinities and interactions with target proteins. Nicandrenone has been a subject of such investigations, revealing its potential as an inhibitor for several enzymes and oncoproteins.

Studies have employed structure-based virtual screening of phytochemical libraries to identify compounds with inhibitory potential. This compound has emerged as a promising candidate in these screenings. For instance, it was identified through structure-guided virtual screening of the IMPPAT 2 phytochemical library as a potential inhibitor of Cathepsin B (CathB) nih.govresearchgate.netresearchgate.netsciprofiles.com. Similarly, structure-based virtual screening of a phytochemical library identified this compound as a potential inhibitor of Kallikrein-related Peptidase 2 (KLK2) nih.govfrontiersin.orgresearchgate.netclonagen.com. Furthermore, this compound has been investigated for its inhibitory potential against Protein Kinase C alpha (PKCα) using virtual screening methods, where it demonstrated high stability and affinity tandfonline.com. It has also been screened against Ubiquitin-specific protease 21 (USP21), showing a notable binding affinity nih.gov. Additionally, molecular docking studies have indicated this compound's potential to interact with human papillomavirus (HPV) oncoproteins (E6 and E7) and tumor suppressor proteins (Rb1 and P53), suggesting a role in targeting viral mechanisms associated with cervical cancer researchgate.net.

Table 1: In Silico Screening and Docking of this compound Against Various Targets

CompoundTarget(s)Method(s)Reported Binding Affinity/InteractionCitation(s)
This compoundCathepsin B (CathB)Structure-guided Virtual Screening, DockingSuperior binding affinity and ligand efficiency; robust interactions with active site residues nih.govresearchgate.netresearchgate.netsciprofiles.com
This compoundKallikrein-related Peptidase 2 (KLK2)Structure-based Virtual Screening, DockingHigh binding affinity (-8.8 to -8.9 kcal/mol); stable interactions with catalytic residues (His65) nih.govfrontiersin.orgresearchgate.netclonagen.com
This compoundProtein Kinase C alpha (PKCα)Virtual Screening, Molecular Dynamics (MD)High stability and affinity tandfonline.com
This compoundUbiquitin-specific protease 21 (USP21)Virtual ScreeningBinding affinity of -9.4 kcal/mol nih.gov
This compoundHPV Oncoproteins (E6, E7), Tumor Suppressor P53Molecular DockingPotential inhibitor; interaction with active sites researchgate.net

Enzymatic Inhibition and Receptor Binding

The investigation into this compound's biological activities has largely centered on its capacity to inhibit specific enzymes and bind to receptors, thereby modulating cellular processes. Its efficacy in this regard has been explored through detailed studies targeting proteases and kinases, as outlined below.

Inhibition of Cathepsin B (CathB) Protease Activity

Cathepsin B (CathB) is a lysosomal cysteine protease implicated in various physiological and pathological processes, including cancer progression and neurodegeneration. This compound has been identified as a potential inhibitor of CathB activity.

Structure-Guided Virtual Screening and Binding Affinity Analysis

Structure-guided virtual screening of the IMPPAT 2 phytochemical library identified this compound as a potent inhibitor of CathB nih.govresearchgate.netresearchgate.netsciprofiles.com. Compared to the control inhibitor CA-074Me, this compound demonstrated superior binding affinities and ligand efficiency. The compound exhibited robust interactions with the active site residues of CathB, suggesting a strong potential for inhibiting its enzymatic activity nih.govresearchgate.netresearchgate.netsciprofiles.com.

Table 2: this compound and Related Compounds as Cathepsin B (CathB) Inhibitors

CompoundTargetMethod(s)Binding Affinity/Ligand EfficiencyInteraction DetailsCitation(s)
This compoundCathBStructure-guided Virtual Screening, DockingSuperior binding affinityRobust interactions with active site residues nih.govresearchgate.netresearchgate.netsciprofiles.com
Picrasidine MCathBStructure-guided Virtual Screening, DockingSuperior binding affinityRobust interactions with active site residues nih.govresearchgate.netresearchgate.netsciprofiles.com
CA-074Me (Ctrl)CathBBenchmark inhibitorN/AN/A nih.govresearchgate.netresearchgate.netsciprofiles.com
Molecular Dynamics Simulations of CathB-Nicandrenone Complexes

To further validate the findings from virtual screening and docking, molecular dynamics (MD) simulations were performed on CathB-Nicandrenone complexes nih.govresearchgate.netresearchgate.netsciprofiles.comdntb.gov.ua. These simulations supported the ability of this compound to bind stably to the CathB active pocket, indicating that it likely possesses durable inhibitory activity nih.govresearchgate.netresearchgate.netsciprofiles.comdntb.gov.ua. The simulations provided insights into the stability and conformational changes of the protein-ligand complexes, reinforcing this compound's potential as a therapeutic agent targeting CathB nih.govresearchgate.netresearchgate.netsciprofiles.comdntb.gov.ua.

Inhibition of Kallikrein-related Peptidase 2 (KLK2)

Kallikrein-related Peptidase 2 (KLK2) is a serine protease that plays a role in prostate cancer progression, making it a significant therapeutic target. This compound has been identified as a potential inhibitor of KLK2.

Identification via Phytochemical Library Screening

Structure-based virtual screening of a phytochemical library led to the identification of this compound, alongside Phaseolin and Withaphysalin D, as potential KLK2 inhibitors nih.govfrontiersin.orgresearchgate.netclonagen.com. These compounds exhibited high binding affinities, with this compound showing values between -8.8 and -8.9 kcal/mol. The screening revealed that this compound forms stable interactions with KLK2's catalytic residues, including His65 nih.govfrontiersin.orgresearchgate.netclonagen.com. Further validation through MM-PBSA free energy calculations confirmed these energetically favorable interactions, supporting this compound's potential as a novel KLK2 inhibitor nih.govfrontiersin.orgresearchgate.net.

Analysis of Binding Interactions with Catalytic Residues

This compound has demonstrated the ability to interact with the catalytic sites of several enzymes, suggesting potential inhibitory roles. In studies investigating its interaction with Cathepsin B (CathB) , a cysteine protease implicated in various pathological processes including cancer, this compound was found to form multiple hydrogen bonds and hydrophobic interactions with critical residues within the enzyme's binding pocket. Specifically, it engaged with residues such as Asn151, Gly153, Thr199, and Gly277, as well as the active site residues Cys108 and His278 nih.govscilit.comresearchgate.netresearchgate.net. These interactions are comparable to those observed with known CathB inhibitors, indicating this compound's potential to modulate CathB activity nih.govscilit.com.

Furthermore, this compound has been identified as a potential inhibitor of Kallikrein-related peptidase 2 (KLK2) , a serine protease relevant in prostate cancer progression. Molecular docking studies revealed that this compound forms stable interactions with KLK2's catalytic residues, including His65, Asp120, and Ser213, which are crucial for its enzymatic function frontiersin.orgnih.gov. These binding interactions were further supported by computational analyses, confirming energetically favorable binding to the KLK2 active site frontiersin.orgnih.gov.

Table 1: this compound Binding Interactions with Catalytic Residues

Target EnzymeCatalytic Residues InvolvedType of InteractionReference(s)
Cathepsin B (CathB)Cys108, His278, Asn151, Gly153, Thr199, Gly277Hydrogen bonds, Hydrophobic interactions nih.govscilit.comresearchgate.netresearchgate.net
Kallikrein-related peptidase 2 (KLK2)His65, Asp120, Ser213Hydrogen bonds, Hydrophobic interactions frontiersin.orgnih.gov

Induction of Cellular Responses

This compound has been associated with the induction of cell cycle arrest and cellular senescence, mechanisms that contribute to its observed anti-tumor effects researchgate.net. Extracts from Nicandra physalodes, the plant source from which this compound is isolated, have also demonstrated a capacity to ameliorate cellular senescence in human fibroblast models nih.govresearchgate.net. This suggests that this compound may play a role in regulating cellular aging and proliferation control.

The compound this compound targets specific protein-protein interactions mediated by human papillomavirus (HPV) oncoproteins, namely the E6-p53 and E7-Rb1 interactions researchgate.netnih.govnih.gov. HPV oncoproteins are known to subvert cellular processes, including apoptosis, often by degrading key tumor suppressor proteins like p53 and by inactivating cell cycle regulators such as retinoblastoma protein (pRb) nih.gov. By disrupting these viral oncoprotein-host protein interactions, this compound may help to restore the normal apoptotic signaling pathways that are suppressed by HPV infection researchgate.netnih.govnih.gov.

The tumor suppressor protein p53 is a critical regulator of apoptosis, capable of initiating programmed cell death through both transcription-dependent pathways (by activating the expression of pro-apoptotic genes) and transcription-independent pathways (through direct interactions with proteins in the mitochondria) nih.govnih.govnih.govfrontiersin.orgembopress.orgntu.edu.sgresearchgate.net. Given this compound's influence on p53-related pathways, it is plausible that it could modulate these distinct apoptotic mechanisms. For instance, HPV E6 oncoproteins are known to degrade p53 and other apoptotic mediators, such as procaspase 8 and FADD, thereby inhibiting the transmission of apoptotic signals nih.gov.

While direct gene expression profiling studies specifically focusing on this compound are limited, its mechanism of action suggests a potential to alter the expression of genes critical for cell cycle control and apoptosis. This compound's role in disrupting the E6-p53 and E7-Rb1 interactions, which are central to the pathogenesis of HPV-associated cancers, implies an indirect impact on the cellular machinery regulated by p53 and Rb1 researchgate.netnih.govnih.gov.

Genes such as TP53 (p53), Rb1 (pRb), CDKN1A (p21), E2F1, NFKB1, Akt-1, caspase-3, CDH1, and MMP-2 are recognized players in cell cycle progression, apoptosis, and various cellular signaling cascades that are frequently dysregulated in cancer researchgate.net. By potentially restoring the functional integrity of tumor suppressors like p53 and Rb1, this compound could indirectly lead to changes in the expression profiles of these genes, contributing to its observed anti-cancer effects researchgate.net.

Investigations into Other Biological Pathways

Extracts from Nicandra physalodes, which contain this compound among other compounds, have demonstrated notable antioxidant properties and have shown protective effects against damage induced by oxidative stress nih.govresearchgate.netresearchgate.netresearchgate.net. These extracts have been observed to shield liver cells from oxidative injury and to enhance stress resistance in experimental models nih.govresearchgate.netresearchgate.netresearchgate.net. These findings indicate that this compound may play a role in cellular defense mechanisms by modulating pathways involved in oxidative stress.

List of Compounds Mentioned:

this compound

Picrasidine M

Ca-074Me

Phaseolin

Withaphysalin D

RITA

l-menthol (B7771125)

Anti-inflammatory Mechanisms

This compound, a withanolide compound, has demonstrated potential anti-inflammatory activity through various molecular mechanisms, primarily by modulating key signaling pathways and inflammatory mediators. Research suggests that its effects are mediated through the suppression of pro-inflammatory signaling cascades, influencing the production of cytokines, prostaglandins (B1171923), and nitric oxide.

Modulation of PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cellular processes, including immune responses and inflammation. Studies indicate that extracts containing this compound, such as Nicotiana plumbaginifolia extract (NPE), exert anti-inflammatory effects by suppressing this pathway bohrium.com. Specifically, the inhibition of PI3K/Akt/mTOR signaling has been linked to a reduction in the production of pro-inflammatory cytokines like interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) plos.orgnih.govnih.gov. This suppression may occur through the direct inhibition of mTOR/p70S6K activity, which in turn dampens the inflammatory response plos.org. Furthermore, activation of the PI3K/Akt pathway has been shown to inhibit the activity of immune cells and the release of pro-inflammatory cytokines, potentially by inhibiting the transcription factor NF-κB nih.gov. This compound's role as a component in extracts that modulate this pathway suggests it may contribute to these anti-inflammatory effects researcher.lifenih.gov.

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a central transcription factor that orchestrates the expression of numerous genes involved in inflammation, immune responses, cell survival, and proliferation nih.govmdpi.comnih.gov. Dysregulation of NF-κB signaling is implicated in various chronic inflammatory diseases, and its inhibition is a key therapeutic strategy nih.govecrjournal.com. Research suggests that this compound or related compounds may inhibit the NF-κB signaling pathway researchgate.net. This inhibition can occur at multiple levels, including preventing the activation of receptors that trigger NF-κB, targeting kinases like IKK, or preventing the degradation of IκBα, which in turn blocks the translocation of NF-κB to the nucleus nih.govnih.gov. By inhibiting NF-κB, compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and downregulate the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) researchgate.netscienceopen.com.

Modulation of Prostaglandin (B15479496) Synthesis and COX Activity

Prostaglandins (PGs) are lipid mediators that play a significant role in inflammation, pain, and fever. Their synthesis is primarily mediated by cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 nih.govmdpi.com. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Evidence suggests that this compound, as a withanolide, may be involved in the biosynthesis of prostaglandins and potentially inhibit COX-1 google.comcore.ac.uk. The inhibition of COX-2, in particular, is a well-established mechanism for reducing inflammation scienceopen.commdpi.com. By inhibiting prostaglandin synthesis, this compound could contribute to the attenuation of inflammatory processes.

Modulation of Nitric Oxide (NO) Production

Nitric oxide (NO) is a signaling molecule with diverse physiological roles, including in inflammation. While NO can have protective effects, its overproduction, particularly via inducible nitric oxide synthase (iNOS), can contribute to inflammatory damage researchgate.netnih.gov. Some withanolides, a class to which this compound belongs, have been reported to inhibit nitric oxide production acs.org. Inhibiting NO production, especially from iNOS, is considered a strategy to mitigate inflammation nih.gov.

Potential Data Tables

While the precise quantitative data (e.g., IC50 values, percentage inhibition) for this compound's specific effects on these pathways and mediators were not detailed in the provided search results, such data would typically be presented in tables to illustrate its potency and efficacy. For instance, a data table might compare this compound's inhibitory concentration (IC50) against specific inflammatory mediators or pathways relative to a known standard compound.

Example of a Hypothetical Data Table Structure:

Target/MediatorThis compound (IC50)Standard Drug (IC50)UnitsReference
PI3K Activity[Value][Value]µM[Source]
NF-κB Activation[Value][Value]µM[Source]
COX-2 Inhibition[Value][Value]µM[Source]
NO Production[Value][Value]µM[Source]
TNF-α Release[Value][Value]µM[Source]
IL-6 Release[Value][Value]µM[Source]

Compound Names Mentioned:

this compound

Withanolides

Withaphysalin D

Phaseolin

Rb1 (as a model compound)

Javamide-II

Kaempferol-3,7,4′-trimethyl ether

Kaempferol-7,4′-dimethyl ether

Rhamnazin

Pinostrobin

Dihydrobisdemethoxycurcumin

Curcumin

Demethoxycurcumin

Bisdemethoxycurcumin

β-sitosterol-D-glucoside

Phycocyanobilin (PCB)

Interferon-β (IFN-β)

Hsp70

Chemical Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Nicandrenone Derivatives and Analogs

The chemical modification of the this compound scaffold is essential for exploring and optimizing its biological properties. This involves both the total synthesis of the core structure and the subsequent generation of derivatives, as well as the isolation of naturally occurring analogs.

The synthesis of the complex tetracyclic nucleus of this compound is a significant chemical challenge that has been successfully addressed. A key strategy involves an exo-selective Diels-Alder reaction to construct all four rings in a stereocontrolled manner, followed by the intricate placement of functionality on the A and B rings and the elaboration of the side chain. caltech.edu This synthetic route provides access to the core this compound structure, which serves as a template for creating new chemical entities.

While extensive libraries of synthetic this compound derivatives are not widely reported in the literature, the principles of medicinal chemistry suggest numerous possibilities for structural modification. General strategies for modifying natural product scaffolds often involve:

Modification of Peripheral Functional Groups: Altering existing hydroxyl, ketone, or ether groups through reactions like esterification, oxidation, or reduction can modulate properties such as solubility, metabolic stability, and target binding. univie.ac.at

Side Chain Modification: The side chain attached to the steroid nucleus is a prime target for modification. Altering its length, flexibility, and the nature of its functional groups can significantly impact biological activity. nih.gov

Ring System Alterations: While more synthetically challenging, modifications to the carbocyclic rings, such as introducing unsaturation or new substituents, can profoundly affect the molecule's three-dimensional shape and interaction with biological targets.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can help to fine-tune activity and pharmacokinetic profiles. For example, a hydroxyl group might be replaced with an amine or thiol to probe hydrogen bonding interactions.

These synthetic efforts are crucial for generating a diverse set of analogs necessary for comprehensive SAR studies.

Nature itself provides a range of this compound derivatives. These compounds are isolated from their natural source, the "shoofly" plant, Nicandra physaloides. kib.ac.cnnih.gov Chromatographic techniques are central to the isolation and purification of these minor constituents from plant extracts.

Among the naturally occurring derivatives, This compound Methyl Ether has been successfully isolated and characterized. Spectroscopic analysis confirmed its structure as a new withanolide alongside its stereoisomer, 26S-nicandrenone methyl ether. kib.ac.cn In addition to the methyl ether, other related withanolides have been isolated from N. physaloides, including this compound-10 and various hydroxylated and oxygenated analogs. researchgate.net The isolation of these natural derivatives provides valuable insights into the types of structural variations that are biosynthetically accessible and contributes to the pool of compounds available for biological screening and SAR analysis.

Compound NameSourceMethodReference(s)
This compoundNicandra physaloidesIsolation nih.gov
This compound Methyl EtherNicandra physaloidesIsolation kib.ac.cn
26S-nicandrenone methyl etherNicandra physaloidesIsolation kib.ac.cn
6β,7α-dihydroxythis compound 10Nicandra physaloidesIsolation researchgate.net
24α,25β-dihydroxy-nicandrenone-2Nicandra physaloidesIsolation researchgate.net

Investigation of SAR for Specific Biological Activities

SAR studies are pivotal in identifying the specific molecular features, or pharmacophores, responsible for a compound's biological effects. For this compound and its analogs, these studies are beginning to shed light on the structural requirements for their antifeedant, enzyme inhibitory, and cellular pathway modulating activities.

Nicandrenones are well-known for their insect antifeedant and repellent properties, which are the basis for the traditional use of Nicandra physaloides. caltech.edu SAR studies, particularly in comparison with other structurally related natural products like clerodane diterpenoids, have provided initial insights into the structural basis of this activity.

Further SAR studies within the broader withanolide class have highlighted the importance of certain structural motifs for biological activity, which may also be relevant for the antifeedant properties of nicandrenones. These include the presence of a Δ²-1-oxo functionality in ring A and a 5β,6β-epoxy group in ring B. nih.govresearchgate.net

Recent computational studies have identified this compound as a promising inhibitor of specific human enzymes, opening avenues for its development as a therapeutic agent.

Cathepsin B (CathB) Inhibition: Structure-based virtual screening has pinpointed this compound as a potential inhibitor of Cathepsin B, a lysosomal cysteine protease implicated in diseases like cancer. nih.gov Molecular docking studies suggest that this compound binds effectively within the active site of CathB. Although detailed experimental SAR studies on a series of this compound derivatives are currently lacking, the computational models provide a basis for designing new analogs. The models indicate that this compound's interaction with the enzyme is stabilized by multiple hydrogen bonds and hydrophobic interactions with key residues in the binding site. Future synthetic modifications would likely focus on optimizing these interactions to enhance potency and selectivity over other cathepsins. For instance, in other classes of cathepsin inhibitors, modifying substituents on aromatic rings and peptide-like side chains has been shown to be crucial for achieving selectivity. nih.govnih.gov

Kallikrein-related Peptidase 2 (KLK2) Inhibition: Similarly, this compound has been identified as a potential inhibitor of Kallikrein-related peptidase 2 (KLK2), a serine protease that is a target for prostate cancer therapy. frontiersin.org In silico analyses, including molecular dynamics simulations and binding free energy calculations, support its potential as a stable KLK2 inhibitor. frontiersin.org These studies suggest that this compound interacts favorably with the catalytic residues of the enzyme. While specific SAR data for this compound derivatives against KLK2 is not yet available, studies on other KLK2 inhibitors, such as cyclic peptides, have shown that modifications affecting the molecule's stability and conformation can significantly impact inhibitory activity. nih.govresearchgate.net The development of this compound-based KLK2 inhibitors would involve synthesizing derivatives with modified ring substituents and side chains to optimize interactions with the enzyme's active site.

Beyond direct enzyme inhibition, this compound may also exert its biological effects by modulating complex cellular pathways like apoptosis (programmed cell death).

Computational predictions (PASS analysis) have suggested that this compound possesses apoptosis-agonist properties. frontiersin.org This indicates that the molecule may have the potential to trigger the apoptotic cascade in cells, a highly desirable trait for anticancer agents.

While specific experimental SAR studies on this compound derivatives for apoptosis induction have not been reported, research on other classes of compounds provides a roadmap for such investigations. For many small molecules, the ability to induce apoptosis is highly dependent on specific structural features. SAR studies on other anticancer agents have shown that modifications to aromatic rings, the introduction of specific functional groups like nitriles or halogens, and alterations to linker regions can dramatically affect apoptotic activity. nih.govfrontiersin.org These modifications can influence how the molecule interacts with key apoptosis-regulating proteins, such as those in the Bcl-2 family. A future SAR campaign for this compound would involve synthesizing derivatives with varied substituents and evaluating their ability to induce apoptosis markers, such as caspase activation or DNA fragmentation, in cancer cell lines. This would help to identify the specific pharmacophore within the this compound scaffold responsible for its predicted pro-apoptotic effects.

Chemoinformatics and Computational Approaches for SAR Analysis

The exploration of the structure-activity relationships (SAR) of this compound and its related withanolides has been significantly advanced through the application of chemoinformatics and computational modeling. These in silico methods provide a rational framework for understanding how the chemical structure of these compounds influences their biological activity, thereby guiding the design of new derivatives with enhanced therapeutic potential.

A cornerstone of computational SAR analysis is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the physicochemical properties of molecules and their biological activities. For instance, a QSAR study on withanolide analogs against human breast cancer cell lines (SK-Br-3 and MCF7/BUS) utilized a forward stepwise multiple linear regression method to build predictive models. The resulting models demonstrated a high degree of correlation, with the most effective model for the SK-Br-3 cell line showing a correlation coefficient (r²) of 0.93 and a cross-validation coefficient (rCV²) of 0.90. For the MCF7/BUS cell line, the best model yielded an r² of 0.91 and an rCV² of 0.85, indicating robust predictive power for the anticancer activity of these compounds.

To further elucidate the mechanism of action at a molecular level, molecular docking studies have been employed. This technique simulates the interaction between a ligand (such as a withanolide) and a protein target. In the case of withanolide analogs with anticancer properties, docking studies have identified β-tubulin as a potential receptor protein. These studies revealed that active analogs exhibit a high binding affinity for β-tubulin, with the interactions being stabilized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. Notably, compounds such as CID_301751 and CID_3372729, which were predicted to be highly active by the QSAR models, also showed favorable binding affinities to the β-tubulin receptor in docking simulations.

Beyond predicting efficacy, computational methods are also crucial for evaluating the drug-like properties of new chemical entities through ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. In silico predictions for withanolide analogs have shown that many of these compounds adhere to Lipinski's rule of five, suggesting good potential for oral bioavailability. The predicted octanol-water partition coefficient (logP) values for these compounds were generally within the acceptable range for drug candidates (logP < 5). However, some analogs with higher molecular weights, such as withanolide 3, CID_73621, and CID_435144, were predicted to have lower membrane permeability, a factor that could influence their in vivo activity.

The integration of these chemoinformatic and computational approaches provides a powerful platform for the systematic exploration of the SAR of this compound and other withanolides, facilitating the rational design of new analogs with optimized biological activity and pharmacokinetic profiles.

Data Tables

Table 1: Performance of QSAR Models for Anticancer Activity of Withanolide Analogs

Cell Line Correlation Coefficient (r²) Cross-Validation Coefficient (rCV²)
SK-Br-3 0.93 0.90

This table summarizes the statistical validation of the QSAR models, where a higher r² and rCV² indicate a more robust and predictive model.

Table 2: Predicted ADMET Properties of Selected Withanolide Analogs

Compound ID Predicted Oral Bioavailability (Lipinski's Rule of Five) Predicted logP Predicted Membrane Permeability
Withanolide 3 Compliant < 5 Low
CID_73621 Compliant < 5 Low

This table highlights key in silico predicted pharmacokinetic properties of selected withanolide analogs.

Future Research Directions

Development of Novel Synthetic Routes and Sustainable Production Methods

Furthermore, there is a growing demand for sustainable and environmentally friendly production methods for natural products. Research into biocatalysis, where enzymes are used to perform specific chemical transformations, could offer a greener alternative to traditional chemical synthesis. Additionally, semi-synthesis, which involves modifying a more readily available natural product to produce nicandrenone, could also be a viable and more sustainable approach.

In-depth Mechanistic Elucidation of Biological Activities at the Molecular Level

While nicandrenones are known for their insecticidal properties, the precise molecular mechanisms underlying this and other potential biological activities remain largely unexplored. caltech.edu Future research should aim to identify the specific molecular targets of this compound. For the broader class of withanolides, research has shown that their biological effects, including anti-inflammatory and antitumor activities, often result from the simultaneous targeting of multiple signaling pathways, such as the nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription (STAT) pathways. nih.gov The cytotoxic effects of some withanolides are attributed to structural features like an α,β-unsaturated ketone in ring A and a 5β,6β-epoxide in ring B, which can react with cysteine residues in proteins. nih.gov

Investigating whether this compound follows similar mechanisms or possesses unique modes of action is a critical area for future studies. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the direct binding partners of this compound within cells. Once potential targets are identified, further biochemical and cellular assays will be necessary to validate these interactions and elucidate the downstream signaling pathways that are affected. A thorough understanding of its mechanism of action is crucial for any potential therapeutic applications. For instance, many insecticides target the nicotinic acetylcholine (B1216132) receptor, glutamate-gated chloride channels, or the ryanodine (B192298) receptor in insects. nih.gov Determining if this compound interacts with these or other novel insect-specific targets would be a significant advancement. nih.gov

Exploration of Synergistic Effects with Other Phytochemicals or Compounds

The biological activity of a single phytochemical can often be enhanced when combined with other compounds, a phenomenon known as synergism. nuevo-group.com Future research should investigate the potential synergistic effects of this compound when used in combination with other phytochemicals or existing therapeutic agents. For example, combining this compound with other natural insecticides could lead to a more potent and broader-spectrum bio-pesticide, potentially reducing the required dosage and minimizing the development of resistance in pest populations. nih.govmdpi.com

In a therapeutic context, exploring the synergistic interactions of this compound with established anticancer or anti-inflammatory drugs could reveal new combination therapies with improved efficacy and reduced side effects. nih.gov Such studies would typically involve in vitro cell-based assays to screen for synergistic combinations, followed by in vivo animal studies to validate these findings. The potential mechanisms for synergy could include enhanced bioavailability, complementary mechanisms of action, or the inhibition of drug resistance pathways. nuevo-group.com

Advanced Omics-Based Research (e.g., Proteomics, Metabolomics) to Identify Broader Biological Impacts

The advent of "omics" technologies, such as proteomics and metabolomics, provides a powerful and unbiased approach to understanding the global biological effects of a compound. nih.govnih.gov Future research should utilize these platforms to investigate the broader impact of this compound on cellular and organismal systems.

Proteomics can be used to analyze changes in the entire protein landscape of a cell or tissue in response to this compound treatment, offering insights into the cellular pathways and processes that are affected. johnshopkins.edubiorxiv.org Metabolomics, on the other hand, can provide a comprehensive profile of the small-molecule metabolites, revealing alterations in metabolic pathways. nih.govnih.govjohnshopkins.edubiorxiv.org Integrated analysis of proteomics and metabolomics data can provide a more holistic understanding of this compound's mechanism of action and identify potential biomarkers of its activity. researchgate.net These studies could be applied to insect models to better understand its insecticidal properties or in human cell lines to explore its therapeutic potential.

Computational Drug Design and Virtual Screening for New Biological Targets

Computational methods, such as molecular docking and virtual screening, are invaluable tools in modern drug discovery for identifying potential biological targets and designing novel therapeutic agents. dovepress.com Future research should leverage these in silico approaches to explore the potential of this compound. Molecular docking studies could be used to predict the binding of this compound to the three-dimensional structures of known protein targets, helping to prioritize experimental validation. dovepress.comsemanticscholar.orgnih.govresearchgate.net

For instance, docking this compound against a library of insect-specific proteins could help to identify its molecular target in pests. dovepress.com Similarly, virtual screening of this compound against a panel of human proteins associated with diseases like cancer or inflammation could uncover novel therapeutic applications. researchgate.netnih.gov The insights gained from these computational studies can guide the design of more potent and selective this compound analogs with improved pharmacological properties.

Biotechnological Approaches for Enhanced this compound Production in Plants or Microorganisms

The natural abundance of this compound in Nicandra physaloides may not be sufficient for large-scale applications. Biotechnological approaches offer promising avenues for enhancing the production of this valuable compound. Future research could focus on metabolic engineering of the host plant to upregulate the biosynthetic pathway of this compound. This could involve overexpressing key enzymes or transcription factors involved in its synthesis. nih.gov

Furthermore, the transfer of the this compound biosynthetic pathway into microbial hosts, such as Escherichia coli or yeast, could enable its production through fermentation. nih.gov This approach, often referred to as synthetic biology, allows for scalable and controlled production in bioreactors, independent of geographical and environmental factors that can affect plant growth. nih.govresearcher.lifebohrium.com Elucidating the complete biosynthetic pathway of this compound is a prerequisite for these biotechnological approaches and represents a significant research undertaking. nih.govresearchgate.net

Environmental and Ecological Roles of this compound in Plant-Insect Interactions

This compound's presence in Nicandra physaloides and its known insecticidal properties strongly suggest an important ecological role in defending the plant against herbivores. caltech.edu Future research should delve deeper into the chemical ecology of this plant-insect interaction. Studies could investigate the specific insect species that are deterred by this compound and the concentrations at which it is effective.

Q & A

Q. What in vitro assays are recommended for assessing Nicandrenone's protein-binding affinity, and how should these experiments be designed to ensure reproducibility?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics. Ensure assay conditions (e.g., buffer pH, temperature) are standardized and explicitly documented. Include positive controls (e.g., known ligands for the target protein) and triplicate measurements to account for instrumental variability. Validate results using orthogonal methods like fluorescence polarization .
  • Data Reference : For this compound’s interaction with Rb1-E7, Moldock scores (-95.0387) and hydrogen bond formation (5 bonds, -9.38 kcal/mol) suggest high-affinity binding; these metrics should be compared to controls in SPR/ITC experiments .

Q. How can researchers validate the specificity of this compound’s binding to target proteins such as 1AD6/RB1?

  • Methodological Answer : Perform competitive binding assays with structurally analogous compounds (e.g., Ginsenosides or Pregnane derivatives). Use dose-response curves to calculate IC₅₀ values and confirm selectivity via mutagenesis studies (e.g., altering Val531 or Ser534 residues in 1AD6/RB1 to disrupt hydrogen bonding) .
  • Experimental Design : Include negative controls (e.g., non-binding mutants) and cross-validate with computational docking tools like AutoDock Vina to predict binding poses .

Advanced Research Questions

Q. What methodological strategies can resolve contradictions in reported binding affinities of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of existing data, accounting for variables such as assay type (SPR vs. ITC), protein isoforms, and buffer conditions. Perform sensitivity analyses to identify outliers and validate findings through independent replication. Use statistical frameworks like Bayesian hierarchical modeling to quantify uncertainty .
  • Case Study : Discrepancies in Moldock scores (e.g., -95.0 for this compound vs. -99.7 for Ginsenosides) may arise from differences in docking parameters (grid size, scoring functions); standardize protocols using tools like MOE or Schrödinger .

Q. How can computational models be optimized to predict this compound’s interaction with non-canonical binding sites or allosteric pockets?

  • Methodological Answer : Employ molecular dynamics (MD) simulations (>100 ns trajectories) to explore conformational flexibility of the target protein. Use adaptive sampling techniques to enhance coverage of phase space. Validate predictions with mutagenesis and hydrogen-deuterium exchange mass spectrometry (HDX-MS) to detect allosteric changes .
  • Data Integration : Cross-reference docking results (e.g., hydrogen bonds with Val531/Ser534) with MD-derived free energy landscapes (MM/PBSA calculations) to prioritize high-confidence binding modes .

Q. What experimental and computational approaches are critical for assessing this compound’s potential off-target effects in complex biological systems?

  • Methodological Answer : Combine proteome-wide affinity profiling (e.g., thermal shift assays) with cheminformatics tools (SwissTargetPrediction) to predict off-target interactions. Validate hits using CRISPR-based knockout models or RNAi silencing in cell-based assays .
  • Risk Mitigation : Prioritize targets with high structural similarity to 1AD6/RB1 (e.g., shared binding motifs like Ser534) and assess functional impact via pathway enrichment analysis .

Methodological Frameworks

  • For Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses and design replication studies .
  • For Computational Validation : Follow NRC standards for empirical testing, ensuring models are grounded in theory (e.g., Shavelson’s frameworks for linking questions to experimental design) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.